1-(1H-Indol-4-yl)ethanone

Overview

Description

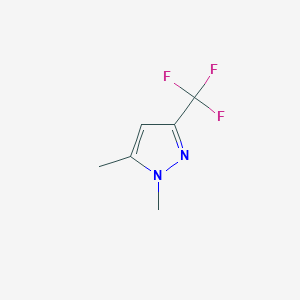

“1-(1H-Indol-4-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as “4-ACETYLINDOLE” and "1-(1H-Indol-4-yl)ethan-1-one" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to an ethanone group . The molecular weight of the compound is 159.18 g/mol . The InChIKey, which is a unique identifier for the compound, is RUBNGGWBJUGNNA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 32.9 Ų and a complexity of 190 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(1H-Indol-4-yl)ethanone and its derivatives have been synthesized and investigated for their potential antimicrobial activities. Research demonstrates that novel derivatives of this compound exhibit significant antimicrobial properties, showcasing their potential in addressing bacterial and fungal infections. This is particularly evident in their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory and Analgesic Applications

Further research highlights the anti-inflammatory and analgesic potential of this compound derivatives. Through both synthesis and biological evaluation, certain derivatives have been identified as promising nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds not only exhibit potent anti-inflammatory effects but also possess analgesic properties, making them valuable in the development of new therapeutic agents for pain and inflammation management (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Properties

The antioxidant and antimicrobial activities of novel chalcone derivatives of this compound have been explored, revealing that these compounds exhibit remarkable activities. Their effectiveness as antioxidants and their broad-spectrum antimicrobial efficacy position them as potential candidates for further drug development aimed at treating oxidative stress-related diseases and infections (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Neuroprotective Agents

Some derivatives of this compound have been synthesized and evaluated as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, indicating their potential as neuroprotective agents. These compounds have shown promising results in preclinical studies for their neuroprotective properties, including antioxidant effects, which may be beneficial in the development of treatments for neurodegenerative diseases (Bioorganic & Medicinal Chemistry, 2014).

Anticancer Activity

Research into the anticancer activity of this compound derivatives has identified several compounds with moderate to potent antiproliferative activities against various cancer cell lines. This suggests the potential of these derivatives in contributing to the development of new anticancer therapies (Journal of Chemistry, 2016).

Future Directions

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have shown promise in various fields of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of diseases such as cancer, inflammation, and viral infections .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-4-yl)ethanone, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that this compound may have similar effects

Biochemical Analysis

Biochemical Properties

1-(1H-Indol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the binding sites of proteins and enzymes . The compound’s ability to interact with these biomolecules underpins its diverse biological activities.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes . These effects on cellular processes highlight the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activities. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This inhibition is achieved through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by binding to nuclear receptors, influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy or toxicity changes significantly at certain dosage levels . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The compound’s involvement in these metabolic pathways can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound in the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name |

1-(1H-indol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGGWBJUGNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514829 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50614-86-3 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)